molecular formula C13H15N9O2 B2496780 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448124-23-9

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2496780
CAS No.: 1448124-23-9
M. Wt: 329.324
InChI Key: BNKTUJWSGRZCGQ-UHFFFAOYSA-N
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a potent and ATP-competitive small-molecule inhibitor of the PIM kinase family Source . It exhibits high selectivity for PIM-1, PIM-2, and PIM-3 isoforms, which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors Source . By inhibiting PIM kinase activity, this compound effectively blocks the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis resistance, making it a valuable chemical probe for dissecting PIM-dependent signaling pathways Source . Its primary research utility lies in oncology, where it is used in vitro and in vivo to investigate tumorigenesis, study mechanisms of drug resistance, and evaluate the therapeutic potential of PIM kinase blockade as a monotherapy or in combination with other anticancer agents Source .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N9O2/c1-7-17-18-9(24-7)3-14-13(23)8-4-22(5-8)12-10-11(15-6-16-12)21(2)20-19-10/h6,8H,3-5H2,1-2H3,(H,14,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKTUJWSGRZCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a complex organic compound that incorporates both oxadiazole and triazole moieties. These structural components are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by the following IUPAC name:
This compound

The biological activity of this compound is largely attributed to the interactions of its oxadiazole and triazole rings with various biological targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in cancer cell proliferation and survival.
  • Nucleic Acid Interaction : The compound may bind to DNA or RNA structures, disrupting replication and transcription processes.
  • Receptor Modulation : It can potentially modulate receptor activities linked to various signaling pathways.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. These compounds have been shown to target specific proteins and enzymes critical for cancer cell growth:

CompoundTargetEffectReference
1Thymidylate SynthaseInhibition of DNA synthesis
2HDAC (Histone Deacetylase)Induction of apoptosis
3Topoisomerase IIDisruption of DNA replication

Studies have demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, hybridization with other pharmacophores has been shown to improve selectivity and potency against malignant cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. The oxadiazole ring has been associated with antibacterial and antifungal properties:

Activity TypeMechanismReference
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of fungal growth via metabolic interference

Recent studies have highlighted its effectiveness against resistant strains of bacteria and fungi.

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of a similar oxadiazole derivative on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than standard chemotherapeutics. Molecular docking studies suggested strong binding affinity to target enzymes involved in cancer progression.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial potential of a related compound against various pathogens. The results showed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism was attributed to the disruption of cellular integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key structural motifs with other heterocyclic derivatives:

  • Triazolo-pyrimidine core: Analogous to the triazanylidene-pyrimidinone derivatives synthesized by Salih et al. (e.g., compound 24 and 25), which incorporate carbazole-acetyl groups for enhanced π-π stacking interactions .
  • 1,3,4-Oxadiazole : Similar to pyrazole-carbothioamide derivatives (e.g., compound series a-r ), where oxadiazole rings improve metabolic resistance and ligand efficiency .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound 24 /25 Pyrazole-Carbothioamides
Core Structure Triazolo-pyrimidine + oxadiazole Triazanylidene-pyrimidinone + carbazole Pyrazole + isoxazole + carbothioamide
Bioactivity Hypothesized kinase inhibition Antimicrobial Anti-inflammatory, anticancer
Metabolic Stability Likely high (oxadiazole reduces oxidation) Moderate (carbazole may increase lipophilicity) Variable (thioamide susceptible to metabolism)
Synthetic Complexity High (multiple heterocycles) Moderate Moderate to high

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps to form the triazolopyrimidine core .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitution steps .
  • Catalysts/Reagents : Use of K₂CO₃ as a base for deprotonation in alkylation reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates and final products .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on oxadiazole and triazole rings) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at 396.14 g/mol) .

Advanced: How can computational methods improve the design of synthetic pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction energetics for cycloaddition steps (e.g., triazole formation) using DFT methods .
  • Reaction Path Search : ICReDD’s approach integrates computational screening to identify optimal reagents (e.g., catalysts for azetidine ring closure) .
  • Machine Learning : Train models on analogous triazolopyrimidine syntheses to predict side reactions and optimize conditions .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assay Design : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls from ’s pyrazole derivatives to ensure reproducibility .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Meta-Analysis : Apply statistical frameworks to reconcile discrepancies in dose-response curves, accounting for variables like cell line heterogeneity .

Advanced: What strategies are recommended for identifying biological targets of this compound?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography with immobilized compound derivatives to capture interacting proteins .
  • Molecular Docking : Screen against kinase or protease libraries (e.g., PDB structures) to prioritize targets like PI3K or PARP .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with recombinant proteins to validate target engagement .

Basic: What stability tests are essential for ensuring compound reliability in experimental settings?

Methodological Answer:

  • Forced Degradation Studies : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH Stability : Assess solubility and integrity in buffers (pH 3–9) to simulate physiological conditions .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced: How can AI-driven simulations enhance understanding of the compound’s pharmacokinetics?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using COMSOL Multiphysics to simulate intestinal permeability and plasma protein binding .
  • ADMET Prediction : Train neural networks on datasets from ’s analogs to forecast metabolic liabilities (e.g., CYP450 interactions) .

Advanced: What experimental frameworks address synthetic challenges in scaling multi-step reactions?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., azide cyclization) to improve safety and yield .
  • DoE (Design of Experiments) : Use factorial designs to optimize interdependent variables (e.g., solvent ratio, catalyst loading) .

Basic: How to validate the compound’s selectivity against off-target proteins?

Methodological Answer:

  • Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity indices .
  • CRISPR Knockout Models : Use gene-edited cell lines to confirm phenotype rescue upon target knockout .

Advanced: What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics/Proteomics : RNA-seq and SILAC-based proteomics to map pathway perturbations (e.g., apoptosis or autophagy markers) .
  • Cryo-EM : Resolve compound-bound protein structures to identify allosteric binding sites .

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